3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXOVZLIYGXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against various pathogens, including bacteria and fungi . The presence of the sulfanyl group may also contribute to this activity by interfering with bacterial cell wall synthesis or function.
-
Cancer Research
- The compound's structural analogs have shown promise in cancer treatment. Research suggests that modifications to the benzamide structure can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cell proliferation . The incorporation of trifluoromethyl groups is often associated with improved potency and selectivity in cancer cell lines.
-
Antimalarial Potential
- Similar compounds have been synthesized and evaluated for their antimalarial properties. The design of new derivatives based on established sulfonamide frameworks has led to promising results in inhibiting malaria parasites . Given its structural features, 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide may serve as a lead compound for further development in this area.
Antimicrobial Studies
A study published in RSC Advances reported on the synthesis and antimicrobial evaluation of novel derivatives related to benzamide structures. Compounds similar to this compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as new antibacterial agents .
Cancer Treatment Research
Research focused on benzamide derivatives has shown that modifications can enhance their efficacy against cancer cell lines. For example, a derivative with a similar structure was found to inhibit cell growth in vitro by inducing apoptosis in cancer cells through specific signaling pathways . This highlights the potential of this compound] as a candidate for further investigation in oncology.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzamide (CAS: Not specified)
- Key Differences: Replaces the sulfanylmethyl (-SCH2-) group with a sulfinyl (-S(O)-) group and introduces a cyano (-CN) substituent on the phenyl ring.
- The cyano group adds electron-withdrawing effects, possibly altering electronic distribution and binding affinity .
b. 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 56661-34-8)
- Key Differences : Lacks the sulfanylmethylphenyl moiety and features 3,5-dichloro substitution on the benzamide.
- Absence of the sulfanylmethyl group diminishes opportunities for hydrophobic or π-π interactions .
c. 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
- Key Differences : Incorporates a hydroxyl (-OH) group on the benzamide and a 5-chloro substituent.
- Impact : The hydroxyl group enables hydrogen bonding, increasing solubility but possibly reducing metabolic stability. The 5-chloro substitution shifts electronic effects compared to 3,4-dichloro derivatives .
d. 3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS: 28843-57-4)
- Key Differences : Replaces the sulfanylmethyl group with a sulfamoyl (-SO2NH2) group.
- Impact : The sulfamoyl group is highly polar and capable of hydrogen bonding, significantly altering solubility and target engagement compared to the thioether linkage .
Physicochemical Properties
| Property | Main Compound | 3,5-Dichloro Analogue | Sulfamoyl Derivative |
|---|---|---|---|
| LogP (estimated) | ~4.2 (high lipophilicity) | ~3.8 | ~2.5 (due to sulfamoyl) |
| Solubility (aq.) | Low | Moderate | High |
| Metabolic Stability | High (CF3, thioether) | Moderate (no thioether) | Low (sulfamoyl hydrolysis) |
- Thioether vs. Sulfone/Sulfoxide : The thioether in the main compound offers a balance of moderate polarity and resistance to oxidation compared to sulfone/sulfoxide derivatives .
Biological Activity
3,4-Dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, a compound with the molecular formula C21H14Cl2F3NOS, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- Chlorine atoms : Positioned at the 3 and 4 positions of the benzamide.
- Trifluoromethyl group : Attached to a phenyl ring, enhancing lipophilicity and potential biological activity.
- Sulfanylmethyl linkage : Connecting two phenyl groups, which may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values of 25.9 µM against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) isolates for related compounds .
- Bactericidal Effects : The minimum bactericidal concentration (MBC) values being equal to MIC values suggest that these compounds are not only bacteriostatic but also bactericidal, effectively reducing bacterial viability below 70% .
Anti-inflammatory Potential
The compound's anti-inflammatory properties have been evaluated through various assays:
- NF-κB Activation : Several derivatives showed the ability to attenuate lipopolysaccharide-induced NF-κB activation, indicating potential as anti-inflammatory agents .
- Cell Viability Assays : The MTT assay demonstrated that certain compounds significantly decreased cell viability in inflammatory conditions, supporting their use in therapeutic contexts .
Understanding the mechanisms through which this compound exerts its effects is critical:
- Inhibition of NF-κB Pathway : The inhibition of NF-κB may involve interference with its nuclear translocation or binding to DNA, which is crucial for inflammatory responses .
- Potential Epigenetic Regulation : Some studies suggest that compounds may act through epigenetic mechanisms, altering gene expression related to inflammation and immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 25.9 µM | |
| Bactericidal activity confirmed | ||
| Anti-inflammatory | Inhibition of NF-κB activation | |
| Significant decrease in cell viability |
Case Study Analysis
In a notable case study involving similar compounds:
- Researchers investigated a series of benzanilide derivatives and found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced antimicrobial efficacy against resistant strains .
- The structural modifications were correlated with increased lipophilicity and improved interaction with bacterial membranes.
Q & A
Q. What synthetic routes are most effective for producing 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key intermediates include 4-(trifluoromethyl)benzoyl chloride and O-benzyl hydroxylamine HCl. Optimize yields by:
- Using anhydrous acetonitrile as a solvent to minimize hydrolysis .
- Employing potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and accelerate coupling .
- Monitoring reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine derivatives) .
Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Anhydrous CH₃CN, K₂CO₃ | 78 | 95 |
| Non-polar solvent, NaHCO₃ | 52 | 85 |
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Include controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Reproducibility checks : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Purity analysis : Use HPLC-MS to confirm >95% purity and rule out byproducts .
- Structural analogs : Compare activity with derivatives (e.g., 4-chloro-N-[...]benzamide) to identify SAR trends .
Q. What advanced techniques are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Environmental fate : Use HPLC-MS to track degradation products in simulated aquatic systems (pH 7–9, 25°C).
- Biotic interactions : Conduct microcosm studies with soil microbiota to assess biodegradation rates.
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Combine biophysical and computational methods:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular docking : Apply AutoDock Vina with crystal structures (e.g., PDB IDs) to predict binding poses .
- Mutagenesis : Validate key residues (e.g., catalytic triad) via site-directed mutagenesis and activity assays .
Q. What strategies improve crystallographic analysis of this compound for structural confirmation?
- Methodological Answer : Overcome challenges (e.g., low symmetry) via:
- Solvent screening : Recrystallize from ethyl acetate/hexane mixtures to enhance crystal quality .
- X-ray diffraction : Use synchrotron sources for high-resolution data (≤0.8 Å) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Cl···H contacts) to confirm packing motifs .
Methodological Considerations
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Answer : Use a staggered approach:
Broad range : Test 0.1–100 µM in initial screens.
Narrow range : Focus on IC₅₀/EC₅₀ values with 3-fold serial dilutions.
Selectivity profiling : Screen against related enzymes/cell lines (e.g., COX-1 vs. COX-2) .
Q. What analytical methods are critical for characterizing this compound’s stability under physiological conditions?
- Answer : Employ:
- pH stability : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .
- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Answer : Solubility discrepancies often stem from:
- Polymorphism : Use PXRD to identify crystalline forms .
- LogP values : Calculate via HPLC-derived retention times (e.g., logP ≈ 3.5 for analogs) .
Data Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| Water | <0.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
